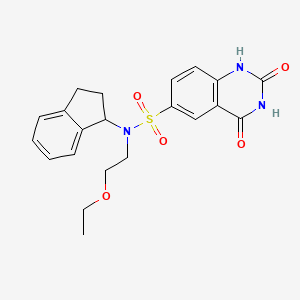![molecular formula C17H20ClNO4S B7433592 3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide](/img/structure/B7433592.png)
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CHMB and belongs to the class of sulfonamide compounds. CHMB has been shown to exhibit a wide range of biological activities, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of CHMB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This results in the suppression of inflammation, the inhibition of tumor growth, and the prevention of bacterial growth.
Biochemical and Physiological Effects:
CHMB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. It has also been shown to inhibit the growth of various tumor cell lines, suggesting that it may have potential as an anticancer agent. Additionally, CHMB has been shown to exhibit antibacterial activity against a range of bacterial pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHMB is its wide range of biological activities, which make it a promising candidate for the development of new drugs. Additionally, CHMB is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of CHMB is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on CHMB. One area of interest is the development of new drugs based on the structure of CHMB. Another area of interest is the investigation of the mechanism of action of CHMB, which may provide insights into the development of new therapies for various diseases. Additionally, further studies are needed to determine the potential toxicity of CHMB and its suitability for use in various applications.
Méthodes De Synthèse
CHMB can be synthesized using a variety of methods, including the reaction of 3-chloro-2-hydroxybenzenesulfonamide with 4-(4-methylphenoxy)butylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions and yields a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
CHMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. These properties make it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-13-7-9-14(10-8-13)23-12-3-2-11-19-24(21,22)16-6-4-5-15(18)17(16)20/h4-10,19-20H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWLXNMFCJLAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[[1-(2,5-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B7433510.png)
![Methyl 3-ethyl-5-[2-[4-(methanesulfonamido)phenoxy]ethylcarbamoylamino]thiophene-2-carboxylate](/img/structure/B7433523.png)
![N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7433526.png)
![3-cyano-N-[1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7433539.png)
![1-(3-benzoyl-4-methylphenyl)-3-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433547.png)
![4-(2-methylbutan-2-yl)-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzenesulfonamide](/img/structure/B7433548.png)
![N-methyl-N-[2-(N-methyl-4-sulfamoylanilino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B7433551.png)
![1-(4-acetylphenyl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-2-carboxamide](/img/structure/B7433556.png)

![3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide](/img/structure/B7433572.png)
![N-[2-(4-chlorophenyl)ethyl]-5-ethylsulfonyl-2-fluoro-N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide](/img/structure/B7433574.png)
![Methyl 2-[[1-(5-methylthiophen-2-yl)sulfonylpiperidine-3-carbonyl]amino]-4-propan-2-yl-1,3-thiazole-5-carboxylate](/img/structure/B7433582.png)
![N-[5-(dimethylsulfamoyl)-2-fluorophenyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B7433590.png)
![1-[5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-3-[3-(2-oxo-1,3-diazinan-1-yl)propyl]urea](/img/structure/B7433604.png)